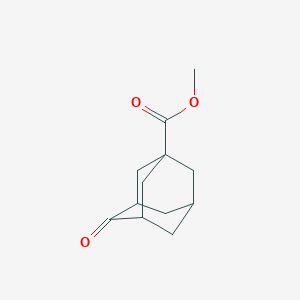

Methyl 4-oxoadamantane-1-carboxylate

Overview

Description

Methyl 4-oxoadamantane-1-carboxylate (MOAC) is a synthetic organic compound with the molecular formula C12H16O3. It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound involves several stages. In one method, the reaction was carried out with water and sodium hydroxide in tetrahydrofuran and methanol at 20℃ for 16 hours. This was followed by a reaction with hydrogen chloride in water for 0.5 hours . Another method involved the use of 30% fuming sulfuric acid solution heated at 60 C, to which 5-hydroxy-2-adamantanone dissolved in 99% formic acid was slowly added over 1 hour .Molecular Structure Analysis

The molecular weight of this compound is 208.26 . The InChI code for this compound is available, but the exact structure analysis is not provided in the search results.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications

Synthesis of Nitrogen-Containing Compounds

Methyl 4-oxoadamantane-1-carboxylate has been utilized in the synthesis of various nitrogen-containing compounds. For instance, Tankabekyan, Mokhov, and Popov (2013) developed a synthetic route toward 1-N-heteryl-4-oxoadamantanes, which are intermediates in creating treatments for type II diabetes and other diseases. They achieved this by alkylating saturated nitrogen-containing heterocycles with 1-bromo-4-oxoadamantane (Tankabekyan, Mokhov, & Popov, 2013).

Development of β-Amino Acids Derivatives

This compound plays a role in the development of cyclic and bicyclic β-amino acids derivatives. Tishkov, Reissig, and Ioffe (2002) demonstrated that methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate was alkylated and acylated, leading to derivatives of β-proline, nipecotic acid, and other acids. This showcases the compound's potential in synthesizing complex organic molecules (Tishkov, Reissig, & Ioffe, 2002).

Cycloaddition Studies

The compound is also involved in cycloaddition studies. Sousa et al. (2008) explored the acid-catalyzed cycloadditions of methyl glyoxylate oxime with cyclopentadiene, yielding various adducts. This research provides insights into the mechanisms of cycloadditions and the potential for developing new synthetic pathways (Sousa et al., 2008).

Lipid Peroxidation Research

In the field of lipid peroxidation, Spickett (2013) highlighted the significance of 4-Hydroxy-2-nonenal (HNE), a product of phospholipid peroxidation. This research is relevant because it delves into the formation of various products, including those from the methyl end and the carboxylate or esterified end of the chain, like HNE (Spickett, 2013).

Structural and Spectral Investigations

Additionally, Viveka et al. (2016) conducted structural, spectral, and theoretical investigations of pyrazole-4-carboxylic acid derivatives, starting with methyl 1-phenyl-1H-4-pyrazolecarboxylate. Their work highlights the compound's application in the detailed study of molecular structures (Viveka et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

methyl 4-oxoadamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPFRYAOGHZOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)C(=O)C(C3)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2565374.png)

![ethyl 2-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2565378.png)

![Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2565380.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2565381.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2565384.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2565386.png)

![2-(2-Chlorophenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2565388.png)